molecular formula C17H13Cl2NO2S B2795010 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2415454-05-4

3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No. B2795010
CAS RN: 2415454-05-4
M. Wt: 366.26
InChI Key: XESCIZFYPVKDEW-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Compound A and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide in inhibiting the growth of cancer cells involves the inhibition of the protein kinase CK2. This protein kinase is essential for the survival and growth of cancer cells, and the inhibition of this kinase leads to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This property makes it an essential tool in cancer research. However, one of the limitations of using this compound is its potential toxicity, and researchers need to take precautions when handling this compound.

Future Directions

There are several future directions for the research on 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide. One of the future directions is to study the potential of this compound in combination with other anti-cancer drugs. Another future direction is to study the potential of this compound in treating other diseases, such as inflammation and autoimmune disorders. Additionally, researchers can study the potential of this compound in developing new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using various methods and has been studied for its anti-cancer properties. The mechanism of action of this compound involves the inhibition of the protein kinase CK2. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, and researchers can study its potential in developing new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

One of the commonly used methods to synthesize 3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is through a multi-step reaction. The first step involves the reaction between 2-furylboronic acid and 3-thiophene carboxaldehyde in the presence of a palladium catalyst to form 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol. This intermediate product is then reacted with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to form the final product.

Scientific Research Applications

3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that Compound A has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

3,4-dichloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c18-14-4-3-11(8-15(14)19)17(21)20-9-13(12-5-7-23-10-12)16-2-1-6-22-16/h1-8,10,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESCIZFYPVKDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

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